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2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL

Cat. No.: B2803583
CAS No.: 65181-96-6
M. Wt: 180.291
InChI Key: AWDPUMYRKBQMIL-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexanols and Cyclohexenes in Contemporary Organic Synthesis

Substituted cyclohexanols and cyclohexenes are fundamental building blocks in modern organic synthesis, valued for their role in constructing complex molecular frameworks.

Substituted Cyclohexanols: The cyclohexanol (B46403) motif is a common feature in a wide array of biologically active compounds and is a key intermediate in many industrial processes. For instance, substituted cyclohexanols are precursors to cyclohexanones, which are important in the synthesis of materials like liquid crystals. researchgate.net The hydroxyl group of cyclohexanol can be readily oxidized to a ketone, providing a gateway to a host of subsequent chemical transformations. researchgate.net Furthermore, the stereochemistry of substituted cyclohexanols is often a critical factor in their synthetic utility, influencing the three-dimensional structure of the final product. The fragrance industry also utilizes substituted cyclohexanols, where variations in the alkyl group can significantly alter the scent profile from camphoraceous to woody or floral notes. perfumerflavorist.com

Cyclohexenes: As a cyclic alkene, cyclohexene (B86901) is a versatile and widely used starting material in the synthesis of numerous valuable compounds. chemicalbook.com Its double bond can undergo a variety of addition reactions, allowing for the introduction of diverse functional groups. fiveable.me Industrially, cyclohexene is a crucial intermediate in the production of adipic acid, a key monomer for the synthesis of nylon. nus.edu.sgwikipedia.org It is also a precursor for the synthesis of cyclohexanol and cyclohexanone (B45756). nus.edu.sgwikipedia.org The reactivity of the allylic position of the cyclohexene ring provides another site for functionalization, leading to products like cyclohex-2-en-1-ol and cyclohex-2-en-1-one, which are themselves valuable synthetic intermediates. chemicalbook.com

The combination of these two structural motifs in 2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol suggests a molecule with multiple reactive sites, offering the potential for a range of selective chemical modifications.

Overview of Advanced Research Trajectories for Complex Cyclic Alcohol Architectures

The synthesis of complex cyclic and bicyclic alcohols is a vibrant area of contemporary organic research, driven by the need to access novel molecular structures for applications in medicine and materials science. nih.gov Modern synthetic methods are increasingly focused on achieving high levels of stereoselectivity and functional group tolerance.

One significant research trajectory involves the development of catalytic asymmetric methods to produce highly functionalized cyclic alcohols. nih.gov These methods often employ transition metal catalysts to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds. The development of tandem reactions, where multiple chemical transformations occur in a single pot, is another key area of advancement. nih.gov This approach offers increased efficiency and reduces waste, aligning with the principles of green chemistry. acs.org

Furthermore, diversity-oriented synthesis aims to create libraries of complex and structurally diverse cyclic alcohols. nih.gov These libraries can then be screened for biological activity, accelerating the discovery of new therapeutic agents. Research into bicyclic derivatives, which are structurally related to this compound, is also highly active, with studies exploring their potential as anticancer agents by interacting with biological targets like VEGF receptors. ccij-online.orgnih.gov

Historical Context of Academic Investigations into Related Chemical Structures

The study of cyclohexanols and cyclohexenes has a rich history that is intertwined with the development of industrial chemistry. The oxidation of cyclohexane (B81311) to produce cyclohexanol and cyclohexanone has been a cornerstone of industrial organic chemistry for decades, primarily due to its role in the production of nylon. researchgate.netweebly.com Early research focused on developing efficient and selective catalytic systems for this oxidation process.

The synthesis of cyclohexene from the dehydration of cyclohexanol is a classic elimination reaction in organic chemistry and has been a staple of academic laboratory experiments for many years. essaycompany.com This reaction provides a straightforward method for introducing a double bond into a six-membered ring. The partial hydrogenation of benzene (B151609) to produce cyclohexene is another historically significant process that has been the subject of extensive research and development. wikipedia.org

Investigations into the structure and conformation of cyclohexane and its derivatives, pioneered by chemists like Derek Barton, have been fundamental to our understanding of stereochemistry and its influence on chemical reactivity. The preference for the chair conformation in cyclohexane and the half-chair conformation in cyclohexene are foundational concepts in organic chemistry. wikipedia.org

While the specific history of this compound is not well-documented, its structural components have been at the heart of major advancements in both fundamental and applied organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B2803583 2-(CYCLOHEX-1-EN-1-YL)CYCLOHEXAN-1-OL CAS No. 65181-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexen-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11-13H,1-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDPUMYRKBQMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclohex 1 En 1 Yl Cyclohexan 1 Ol and Its Analogs

Strategies for Carbon-Carbon Bond Formation Leading to the Cyclohexyl-Cyclohexenyl Core

The construction of the bicyclic core of 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol hinges on the effective formation of a carbon-carbon bond between two cyclohexane (B81311) precursors. Various methodologies have been explored to achieve this, ranging from direct coupling approaches to the strategic manipulation of cyclic ketone precursors.

Direct Coupling Approaches in Polycyclic Synthesis

Direct coupling reactions, often mediated by transition metals, represent a powerful tool for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are cornerstones of modern organic synthesis and can be conceptually applied to the synthesis of the cyclohexyl-cyclohexenyl core. fishersci.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

In the context of synthesizing the target bicyclic system, a plausible strategy would involve the coupling of a cyclohexenylboronic acid derivative with a cyclohexenyl halide or triflate, followed by selective reduction of one of the double bonds. While direct palladium-catalyzed vinylation of cyclohexenes has been studied, it often requires a directing-group strategy to achieve high regio- and stereoselectivity. researchgate.net The catalytic cycle for such palladium-catalyzed reactions generally involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Another approach to direct C-C bond formation is the reductive coupling of carbonyl compounds. Intramolecular reductive coupling of dialdehydes promoted by low-valent titanium has been utilized in the synthesis of bicyclic systems. scielo.br An intermolecular version of this reaction, coupling two cyclohexanone (B45756) molecules, could theoretically lead to the desired bicyclic core after dehydration and selective reduction.

Regioselective and Chemoselective Transformations of Cyclohexanone and Cyclohexenone Precursors

A more common and often more controlled approach to the cyclohexyl-cyclohexenyl core involves the use of readily available cyclohexanone and cyclohexenone precursors. Domino reactions, particularly Michael-aldol sequences, have proven to be powerful for the rapid assembly of highly functionalized cyclohexane rings. nih.govrsc.org

A base-catalyzed Michael-aldol domino reaction between a trisubstituted Michael acceptor and a β-keto ester nucleophile can lead to the formation of polyfunctional cyclohexanones with excellent diastereoselectivity. nih.govacs.org Similarly, a domino Michael-Michael reaction sequence can yield highly functionalized cyclohexanone derivatives containing an all-carbon quaternary center. nih.govfigshare.com These highly substituted cyclohexanones can then serve as advanced intermediates, which, through a series of selective transformations including reduction and elimination, can be converted to the desired this compound skeleton.

For instance, a tandem intermolecular Michael addition-intramolecular aldol (B89426) process, also known as a bridged Robinson annulation, has been developed for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones. ucla.edu This strategy involves the reaction of a ketone with a cyclic enone in the presence of a strong acid. A similar conceptual approach, tailored to the synthesis of the target bicyclic system, could involve the Michael addition of a cyclohexanone enolate to cyclohexenone, followed by an intramolecular aldol condensation and subsequent dehydration and selective reduction. The regioselectivity of enolate formation and the stereochemical outcome of the aldol reaction are critical aspects of this strategy.

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry in this compound is a critical aspect of its synthesis. This involves controlling both the relative stereochemistry of the substituents on the cyclohexane ring (diastereoselectivity) and the absolute stereochemistry of the chiral centers (enantioselectivity).

Enantioselective Routes via Chiral Catalysis (e.g., Asymmetric Hydrosilylation, Chiral Lithium Amides, Asymmetric Transfer Hydrogenation)

Asymmetric Hydrosilylation: The asymmetric hydrosilylation of a prochiral ketone precursor, such as 2-(cyclohex-1-en-1-yl)cyclohexan-1-one, is a powerful method for establishing the stereochemistry of the hydroxyl group. This reaction typically employs a chiral catalyst, often based on transition metals like rhodium or zinc, in the presence of a silane (B1218182) reducing agent. Subsequent hydrolysis of the resulting silyl (B83357) ether yields the chiral alcohol. For example, the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) has been achieved using a combination of ZnEt₂ and a chiral pybox catalyst, although the enantiomeric excess was modest. orientjchem.orgresearchgate.netresearchgate.net The success of this approach depends heavily on the design of the chiral ligand to effectively differentiate between the two enantiotopic faces of the carbonyl group.

Chiral Lithium Amides: Chiral lithium amides can be employed for the enantioselective deprotonation of prochiral ketones to generate chiral enolates, which can then be trapped to yield enantiomerically enriched products. While this is a common strategy for creating α-chiral ketones, it can also be adapted for the synthesis of chiral alcohols. A more direct application of chiral lithium amides is in the asymmetric rearrangement of epoxides to chiral allylic alcohols. For instance, the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides has been shown to produce (R)-cyclohex-2-en-1-ol with high enantiomeric excess. researchgate.net This methodology could be conceptually extended to a more complex bicyclic epoxide precursor.

Asymmetric Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the enantioselective reduction of ketones. This reaction typically utilizes a chiral transition metal catalyst, such as a ruthenium or rhodium complex, and a hydrogen donor, like isopropanol (B130326) or formic acid. The enantioselective organocatalytic transfer hydrogenation of cyclic enones has been accomplished using imidazolidinone catalysts, providing access to enantioenriched cycloalkenones. princeton.edunih.govresearchgate.net The subsequent reduction of the ketone would then need to be performed diastereoselectively. Alternatively, direct ATH of the corresponding bicyclic ketone, 2-(cyclohex-1-en-1-yl)cyclohexan-1-one, could provide a direct route to the enantiomerically enriched target molecule. The enantioselective preparation of substituted cyclohexenones has been achieved through ATH reactions using bifunctional ruthenium catalysts. mdpi.com

Diastereoselective Control in Cyclohexane Ring Functionalization

The relative stereochemistry between the hydroxyl group and the cyclohexenyl substituent in this compound is determined by the diastereoselectivity of the synthetic route. When starting from a ketone precursor, the diastereoselectivity of the reduction step is crucial. The stereochemical outcome of the reduction of a substituted cyclohexanone is influenced by steric and electronic factors, and the choice of reducing agent can often control the formation of either the axial or equatorial alcohol. For instance, stereoselective reduction of a polyfunctional cyclohexanone with sodium borohydride (B1222165) has been shown to yield a single diastereomer of the corresponding cyclohexanol (B46403). nih.gov

Catalyst-controlled C-H functionalization offers another avenue for diastereoselective synthesis. By employing a suitable catalyst, it is possible to desymmetrize unactivated cyclohexane derivatives in a highly site- and stereoselective manner. researchgate.netnih.gov This advanced strategy could potentially be used to introduce functionality into a pre-formed bicyclic core with a high degree of diastereocontrol.

Furthermore, in domino reactions such as the Michael-aldol cascade, the diastereoselectivity is often governed by the kinetic parameters of the cyclization step. nih.gov Careful selection of catalysts and reaction conditions can lead to the preferential formation of one diastereomer.

Kinetic Resolution Techniques for Enantiomer Separation of Racemic Alcohol Intermediates

When a racemic mixture of this compound or a precursor alcohol is synthesized, kinetic resolution can be employed to separate the enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly powerful and widely used method. scielo.br Lipases are commonly employed to catalyze the enantioselective acylation or hydrolysis of alcohols. In a typical kinetic resolution of a racemic alcohol, one enantiomer is preferentially acylated by the lipase, leaving the unreacted alcohol enriched in the other enantiomer. The acylated product can then be separated from the unreacted alcohol, and subsequent hydrolysis of the ester yields the other enantiomer in high enantiopurity.

Lipase A from Candida antarctica (CAL-A) has shown good activity and enantioselectivity towards tertiary bicyclic alcohols. scielo.br The efficiency of the resolution is dependent on several factors, including the choice of acyl donor, solvent, and temperature.

Below is an interactive data table summarizing the results of an enzymatic kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, which serves as a model for the resolution of similar structures like this compound.

EntrySubstrateAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Ester (%)
1rac-1avinyl butyrateheptane44496
2rac-1avinyl butyrateisooctane54599
3rac-1bvinyl butyrateheptane54599
4rac-1bvinyl butyrateisooctane44498

Data adapted from a study on tertiary benzyl bicyclic alcohols, demonstrating the potential for high enantioselectivity in enzymatic kinetic resolutions of related compounds. scielo.br

This approach allows for the preparation of both enantiomers of the target alcohol from a single racemic mixture. The separation of the resulting ester and the unreacted alcohol is typically achieved by standard chromatographic techniques.

Total Synthesis Strategies for Complex Derivatives Incorporating the this compound Scaffold

Divergent strategies, on the other hand, allow for the creation of a library of related compounds from a common intermediate. A key intermediate containing the core bicyclohexanol structure could be subjected to a variety of subsequent reactions to generate a range of analogs. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Cascade reactions, where a single reaction setup initiates a sequence of transformations, offer significant advantages in terms of atom economy and operational simplicity. 20.210.105 These elegant reaction sequences can rapidly build molecular complexity from simple starting materials. For instance, a cleverly designed substrate could undergo an initial intramolecular SN2 cyclization to form one of the cyclohexane rings, followed by a series of bond-forming events to complete the bicyclic scaffold.

The Sorensen group demonstrated a nucleophilic catalysis of a cascade reaction in the enantioselective total synthesis of harziphilone. 20.210.105 Their strategy involved the conjugate addition of a ketone enolate to an acetylenic ketone to construct the cyclohexane ring, followed by a 6π-electrocyclization of a dienone to form a pyran ring. 20.210.105 While not a direct synthesis of the target compound of this article, this example illustrates the power of cascade reactions in constructing complex cyclic systems. Such principles can be adapted to target the this compound skeleton.

Oxidative Synthetic Approaches to this compound Derivatives

Oxidation reactions are fundamental in organic synthesis for introducing oxygen-containing functional groups. Various methods have been developed for the selective oxidation of cyclohexene and its derivatives to produce valuable intermediates, including allylic alcohols and epoxides, which can serve as precursors to this compound analogs.

The use of heterogeneous catalysts for the oxidation of cyclohexene offers advantages in terms of catalyst recovery and reuse. Gold-based materials have shown promise in promoting oxidative transformations. nih.gov Studies on the oxidation of cyclohexanol and 2-cyclohexen-1-ol (B1581600) on O/Au(111) surfaces have provided insights into the reaction mechanisms. nih.gov Both alcohols are activated through Brønsted acid-base reactions with adsorbed oxygen, leading to the formation of the corresponding ketones as major products. nih.gov The presence of the C=C double bond in 2-cyclohexen-1-ol leads to a greater degree of ring C-H activation and the formation of byproducts like 2-cyclohexene-1,4-dione (B3052769) and phenol. nih.gov

Copper-based nanocatalysts have also been investigated for the oxidation of cyclohexane and cyclohexene. Copper oxide (CuO) nanorods have demonstrated high catalytic activity for the oxidation of cyclohexene to 2-cyclohexen-1-one using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org Similarly, copper nanoparticles supported on layered double hydroxides (CuNPs@LDH) have been shown to be effective catalysts for the liquid-phase oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) with high selectivity. acs.orgnih.gov These methods provide access to key precursors for the synthesis of this compound derivatives.

Catalytic Oxidation of Cyclohexene Derivatives
CatalystSubstrateOxidantMajor ProductsReference
O/Au(111)2-Cyclohexen-1-olAtomic Oxygen2-Cyclohexen-1-one, 2-Cyclohexene-1,4-dione, Phenol nih.gov
CuO NanorodsCyclohexeneTBHP2-Cyclohexen-1-one rsc.org
CuNPs@LDHCyclohexaneTBHPCyclohexanol, Cyclohexanone acs.orgnih.gov

Photocatalysis provides a green and sustainable approach to organic synthesis, utilizing light as an energy source. The photocatalytic oxygenation of cyclohexene has been studied using various photocatalysts. For example, a uranyl complex, [UO₂(OPCyPh₂)₄]²⁺, under visible light irradiation, can photocatalytically generate 2-cyclohexen-1-ol and 2-cyclohexen-1-one from cyclohexene. acs.org The reaction is believed to proceed through the abstraction of an allylic hydrogen atom by the photoexcited uranyl complex. acs.org

Titanium dioxide-based materials and bismuth oxyhalides have also been employed as photocatalysts for the selective oxofunctionalization of cyclohexene under visible light. mdpi.com In these systems, the main oxygenated products are 1,2-epoxycyclohexane, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one. mdpi.com

Photocatalytic Oxygenation of Cyclohexene
PhotocatalystLight SourceProductsReference
[UO₂(OPCyPh₂)₄]²⁺Visible Light (436 nm)1,6-Hexanedial, Cyclohexene oxide, 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol acs.org
TiO₂-based materialsVisible Light1,2-Epoxycyclohexane, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one mdpi.com
Bismuth oxyhalidesVisible Light1,2-Epoxycyclohexane, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one mdpi.com

Rearrangement Reactions in the Construction of this compound Skeletons

Rearrangement reactions can be powerful tools for constructing complex molecular architectures from simpler precursors. The oxy-Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of 1,5-dien-3-ols, is a notable example that can be utilized to form larger rings. In the context of synthesizing derivatives related to the this compound skeleton, a suitably substituted divinylcyclohexanol could undergo an oxy-Cope rearrangement to generate a macrocyclic enone. stackexchange.com While this leads to a ring-expanded product rather than the bicyclic system itself, it highlights the potential of rearrangement strategies in manipulating cyclohexanol-containing scaffolds. The reaction of a keto-allene with vinylmagnesium bromide can yield a vinyl alcohol that undergoes a Cope rearrangement to the corresponding enol, which then tautomerizes to the ketone. stackexchange.com Such strategic rearrangements can be envisioned to play a role in the synthesis of complex molecules incorporating the target scaffold.

Rupe-Type Rearrangements of Ethynylcyclohexanols

The Rupe rearrangement is a well-established acid-catalyzed reaction of α-ethynyl tertiary alcohols to form α,β-unsaturated ketones. While this reaction traditionally yields ketones, modifications and alternative pathways can potentially lead to other rearranged products. The reaction typically proceeds through a propargyl cation intermediate, which can then undergo rearrangement.

In the context of synthesizing analogs, the self-condensation of cyclohexanone can produce 2-(cyclohex-1'-enyl)cyclohexanone. This related ketone can be formed under relatively mild reaction conditions using a solid acidic catalyst. One such patented method describes the use of a solid acidic catalyst with the chemical formula AlxSyOz to achieve a yield of over 70%. The reaction is typically carried out at temperatures between 100 and 160°C. This ketone, 2-(cyclohex-1'-enyl)cyclohexanone, represents a key intermediate that could, through a subsequent reduction step, yield the target alcohol, this compound.

Table 1: Conditions for the Synthesis of 2-(cyclohex-1'-enyl)cyclohexanone via Self-Condensation of Cyclohexanone

CatalystTemperature (°C)Yield (%)Reference
Solid Acid (AlxSyOz)130-150>70 google.comgoogle.com

This table is interactive and can be sorted by clicking on the column headers.

Mechanistic Studies of Intramolecular Rearrangements in Cyclic Systems

The formation of dimeric structures such as this compound from simpler cyclic precursors involves complex intramolecular rearrangements. Understanding the mechanisms of these rearrangements is crucial for controlling the synthesis and improving yields. While specific mechanistic studies for the formation of this compound are not extensively detailed in the available literature, insights can be drawn from analogous reactions in similar cyclic systems.

For instance, the study of cycloaddition reactions, such as the [2+2] cycloaddition of cyclohexenone derivatives, provides valuable information on the formation of carbon-carbon bonds and the stereochemistry of the resulting products. Computational studies at the B3LYP-D3/6-311++G(d,p) level of theory have shown that such reactions can occur via a stepwise mechanism, with the identification of transition state geometries. These studies help in understanding the energetic profiles and the factors that influence the regioselectivity and stability of the products.

The dimerization of phytophenols, which are also cyclic hydroxyl compounds, has been studied and shown to be a radical-mediated coupling reaction. While the starting materials differ, the fundamental principles of bond formation between cyclic units can offer parallels. These reactions are known to proceed via C-C bond forming reactions, which are predominant over C-O bonding.

Table 2: Investigated Reaction Mechanisms in Related Cyclic Systems

Reaction TypeKey Mechanistic FeaturesSystem Studied
[2+2] CycloadditionStepwise mechanism, transition state geometries determinedCyclohexenone and derivatives
Phytophenol DimerizationRadical-mediated coupling, predominance of C-C bond formationPhenolic compounds

This table is interactive and can be sorted by clicking on the column headers.

Further research into the specific intramolecular rearrangements that could lead to this compound from precursors like ethynylcyclohexanols is needed to fully elucidate the reaction pathways and optimize synthetic strategies.

Reaction Mechanisms and Chemical Transformations of 2 Cyclohex 1 En 1 Yl Cyclohexan 1 Ol

Mechanistic Investigations of Hydroxyl Group Reactivity

The hydroxyl group's reactivity is a cornerstone of alcohol chemistry, typically involving oxidation, substitution, and elimination reactions.

Reactivity of the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is expected to undergo a variety of addition and pericyclic reactions.

Intramolecular Cyclizations and Annulations Involving the Core Structure

The bifunctional nature of 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol makes it a potential candidate for intramolecular reactions, where the hydroxyl group and the double bond interact to form new ring systems. However, a search for documented intramolecular cyclizations or annulations involving this specific core structure did not yield any relevant results. Studies on related systems, such as the intramolecular trapping of transient 1,2-cyclohexadienes, involve different precursors and reaction types. researchgate.net

Formation of Fused Polycyclic Systems (e.g., Johnson-Claisen Rearrangement, Halolactonization)

The strategic placement of an allylic alcohol within the bicyclic structure of this compound makes it an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to the construction of fused polycyclic systems.

The Johnson-Claisen rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. wikipedia.orgsynarchive.com The reaction proceeds by heating the allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. wikipedia.orglibretexts.org The mechanism involves the initial formation of an unstable ketene (B1206846) acetal (B89532) intermediate, which then undergoes a concerted pericyclic rearrangement through a highly ordered, chair-like transition state to form the new C-C bond. jk-sci.comnumberanalytics.com This reaction is known for its high stereoselectivity, efficiently transferring the chirality from the alcohol to the newly formed quaternary carbon center. jk-sci.com While traditionally requiring high temperatures (100–200 °C) for extended periods, reaction rates can be significantly increased using microwave-assisted heating. wikipedia.orglibretexts.org

Table 1: Overview of the Johnson-Claisen Rearrangement
ParameterDescriptionTypical Conditions for Allylic Alcohols
Reactants Allylic Alcohol, OrthoesterThis compound, Triethyl orthoacetate
Product γ,δ-Unsaturated EsterEster with a new C-C bond and a fused ring system
Mechanism wikipedia.orgwikipedia.org-Sigmatropic RearrangementFormation of a ketene acetal intermediate followed by concerted rearrangement. numberanalytics.com
Catalyst Weak AcidPropionic acid. wikipedia.org
Temperature High (100-200 °C)Can be reduced with microwave irradiation. wikipedia.org

Halolactonization is another key transformation for building cyclic systems, specifically lactones. wikipedia.org This reaction is an intramolecular variation of halohydrin formation, where a molecule containing both a carboxylic acid and a double bond cyclizes in the presence of an electrophilic halogen source. wikipedia.org While this compound itself would undergo haloetherification, its corresponding carboxylic acid derivative is a prime substrate for halolactonization. The reaction is initiated by the electrophilic attack of a halogen (e.g., I⁺ from I₂) on the alkene, forming a cyclic halonium ion intermediate. wikipedia.orgyoutube.com The pendant carboxylate group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the halonium ion to open the three-membered ring and form a new, stable lactone ring. wikipedia.org This process is highly regioselective and stereoselective, typically proceeding via an anti-addition pathway. nih.gov Iodolactonization is particularly favored due to the mild reaction conditions and the utility of the resulting iodinated product for further functionalization. wikipedia.orgnih.gov

Understanding Rearrangement Mechanisms in Complex Cyclic Structures (e.g., Zefirov's mechanism)

The carbon framework of this compound can be manipulated through rearrangement reactions, often triggered by highly reactive electrophilic reagents. Reactions involving hypervalent iodine compounds, such as those pioneered by Nikolai Zefirov, provide a pathway to induce complex skeletal reorganizations. nsf.gov

Zefirov's reagent, [PhI(OTf)]₂O, and related hypervalent iodine(III) species like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or phenyliodine(III) diacetate (PIDA), are powerful electrophiles. nsf.govresearchgate.net When reacted with an alkene such as the cyclohexene moiety in the target molecule, they can initiate a cascade of events leading to molecular rearrangement. nsf.gov The proposed mechanism begins with the electrophilic addition of the iodine(III) reagent to the double bond, forming a reactive intermediate such as a cyclic iodonium (B1229267) ion or a π-complex. acs.orgd-nb.info This intermediate is highly unstable and susceptible to nucleophilic attack or rearrangement. In the context of a complex cyclic structure, this can trigger a Wagner-Meerwein-type rearrangement, where a neighboring C-C bond migrates to the electron-deficient center. acs.org This 1,2-alkyl shift can result in either ring expansion or ring contraction, depending on the substrate and reaction conditions. nih.govresearchgate.net For example, the attack of the hypervalent iodine reagent on the cyclohexene ring could lead to the formation of a cationic center, prompting the migration of a bond from the adjacent cyclohexanol (B46403) ring, thereby altering the fused bicyclic framework. Such oxidative rearrangements provide a metal-free method to access complex α-arylated or α-alkylated ketones and other rearranged structures under mild conditions. d-nb.infonih.gov

Table 2: Proposed Mechanism for Hypervalent Iodine-Induced Rearrangement
StepDescriptionKey Intermediates
1. Electrophilic Attack The hypervalent iodine(III) reagent attacks the alkene double bond. nsf.govCyclic Iodonium Ion / π-complex. acs.orgd-nb.info
2. Formation of Cationic Center The intermediate evolves to create an electron-deficient carbon center.Carbocationic species.
3. 1,2-Alkyl Shift A neighboring C-C bond migrates to the cationic center (Wagner-Meerwein rearrangement). researchgate.netacs.orgRearranged carbocation.
4. Product Formation The rearranged intermediate is quenched by a nucleophile or undergoes elimination to yield the final product.Ring-expanded or ring-contracted ketone/alcohol.

Heterogeneous and Homogeneous Catalytic Reaction Mechanisms

Catalysis offers a route to control the reactivity of this compound, enabling selective transformations of either the alkene or the alcohol functional group.

Surface-Mediated Reaction Pathways and Adsorption Phenomena

In heterogeneous catalysis, reactions occur at the interface between a solid catalyst and the reactant fluid. The adsorption of the reactant onto the catalyst surface is a critical first step that dictates the subsequent reaction pathway. unacademy.comstannescet.ac.in The structure of the reactant molecule significantly influences its interaction with the surface and, consequently, the product distribution.

Studies on the selective oxidation of cyclic alcohols on a gold surface (O/Au(111)) provide molecular-scale insights into these phenomena. nih.gov Both saturated (cyclohexanol) and unsaturated (2-cyclohexen-1-ol) alcohols are activated through a Brønsted acid-base reaction with atomic oxygen adsorbed on the gold surface. nih.gov However, the presence of the C=C double bond in 2-cyclohexen-1-ol (B1581600) introduces alternative reaction pathways not available to its saturated counterpart. While both alcohols yield their corresponding ketones (cyclohexanone and 2-cyclohexen-1-one (B156087), respectively), the allylic alcohol exhibits a greater degree of ring C-H bond activation. nih.gov This leads to secondary oxidation products such as 2-cyclohexene-1,4-dione (B3052769) and phenol, demonstrating that the alkene functionality directly influences the reactivity and selectivity of the surface-mediated transformation. nih.gov This illustrates the Langmuir-Hinshelwood mechanism, where the reaction proceeds between adsorbed species on the catalyst surface. nih.gov

Table 3: Comparison of Oxidation Products on O/Au(111) Surface nih.gov
ReactantPrimary ProductSecondary ProductsKey Observation
Cyclohexanol Cyclohexanone (B45756)Minor secondary ring C-H activation productsStandard alcohol oxidation.
2-Cyclohexen-1-ol 2-Cyclohexen-1-one2-Cyclohexene-1,4-dione, PhenolC=C bond enhances secondary ring C-H activation.

Ligand Effects on Reaction Selectivity and Rate in Catalytic Cycles

In homogeneous catalysis, soluble metal complexes catalyze reactions in the same phase as the reactants. The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity and selectivity. nih.govnih.gov By systematically modifying the steric and electronic properties of the ligands, one can fine-tune the outcome of a catalytic reaction. smith.edursc.org

Ligand effects are paramount in controlling selectivity. For instance, in catalytic hydrogenation, the choice of ligand can determine which functional group in a complex molecule is reduced. rsc.org The directing effect of a hydroxyl group, as present in this compound, is a well-known phenomenon. With catalysts like Crabtree's catalyst, the alcohol can coordinate to the iridium center, directing hydrogen delivery to one face of the double bond, thereby controlling the stereoselectivity of the product. wikipedia.org

Furthermore, the electronic nature of the ligand can impact the reaction rate. In the copper-catalyzed oxidation of benzyl (B1604629) alcohol, the catalytic activity was directly related to the π-acceptor character of the ligands, with 2,2′-bipyridine (a strong π-acceptor) showing higher activity than ethylenediamine. mdpi.com The steric bulk of ligands can also enforce selectivity by creating a congested environment around the metal center, allowing only specific substrates or orientations to approach, which is a key principle in selective hydrogenation of terminal over internal alkenes. whiterose.ac.ukresearchgate.net These examples underscore the power of ligand design in steering catalytic cycles toward a desired product with high efficiency and selectivity. smith.edu

Table 4: Influence of Ligands on Homogeneous Catalysis
Ligand Type / PropertyEffect on CatalysisExample ApplicationReference
Chiral Ferrocenylphosphines Induces enantioselectivityAsymmetric aldol (B89426) reaction nih.gov
Bulky Phosphines / NHCs Increases steric hindrance, enhancing regioselectivity or preventing side reactionsSelective hydrogenation, wikipedia.orgwikipedia.org-rearrangements nih.govwhiterose.ac.uk
π-Acceptor Ligands (e.g., bipyridine) Modifies electronic properties of the metal center, increasing reaction rateAlcohol oxidation mdpi.com
Directing Groups (on substrate) Coordinates to the catalyst, directing reaction to a specific site or faceStereoselective hydrogenation of allylic alcohols wikipedia.org

Stereochemical Investigations and Conformational Analysis of 2 Cyclohex 1 En 1 Yl Cyclohexan 1 Ol

Conformational Dynamics of Substituted Cyclohexane (B81311) Rings

The saturated cyclohexane ring is not planar. To alleviate angle and torsional strain, it adopts several puckered conformations. byjus.com The dynamic interconversion between these forms is a key feature of its chemistry.

The cyclohexane ring can exist in multiple conformations, with the chair conformation being the most stable due to its optimal arrangement that minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all adjacent C-H bonds are staggered). byjus.comlibretexts.org At room temperature, the vast majority of cyclohexane molecules, and by extension the saturated ring of 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol, will exist in this low-energy chair form. wikipedia.org

Other, less stable conformations represent higher energy states. The boat conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and steric strain from "flagpole" interactions between hydrogens on opposite ends of the structure. byjus.com A more stable intermediate is the twist-boat (or skew-boat) conformation, which alleviates some of these unfavorable interactions by slightly twisting. byjus.comwikipedia.org The half-chair conformation is the least stable and represents the energy maximum on the pathway of interconversion between the chair and twist-boat forms. wikipedia.orgutexas.edu

ConformationRelative Energy (kJ/mol)Relative Energy (kcal/mol)Key Strain Features
Chair00Minimal angle and torsional strain (most stable)
Twist-Boat~23~5.5Reduced torsional and flagpole strain compared to boat
Boat~29~6.9Significant torsional strain and flagpole steric strain
Half-Chair~42-46~10-11High angle and torsional strain (least stable transition state)

Note: The relative energy values are typical for a cyclohexane ring; specific values for this compound may vary slightly due to substituent effects. wikipedia.orgutexas.edu

The different conformations of the cyclohexane ring are in rapid equilibrium at room temperature through a process known as ring inversion or "chair flip". libretexts.org During this process, a chair conformation passes through the high-energy half-chair and intermediate twist-boat conformations to become the opposite chair conformation. masterorganicchemistry.com A crucial outcome of a ring flip is that all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

For unsubstituted cyclohexane, the energy barrier for this interconversion is approximately 42-46 kJ/mol (10-11 kcal/mol). utexas.edumasterorganicchemistry.com This barrier is low enough to allow for millions of inversions per second at room temperature. masterorganicchemistry.com For this compound, the presence of two bulky substituents can influence this energy barrier. Steric repulsion between bulky 1,2-substituents can sometimes lower the energy barrier for ring inversion, while in other cases, repulsive interactions that occur during the transition state can elevate the barrier. nih.gov

Chirality and Stereoisomerism in this compound

Chirality is a fundamental property of molecules that lack a plane of symmetry, resulting in non-superimposable mirror images. The presence of stereogenic centers in this compound gives rise to multiple stereoisomers.

A chiral center (or stereocenter) is typically a carbon atom bonded to four different groups. dummies.com In the this compound molecule, there are two such centers located on the saturated cyclohexane ring:

C1: This carbon is attached to a hydroxyl (-OH) group, a hydrogen atom, C2 of the ring, and C6 of the ring. Since C2 is substituted with the cyclohexenyl group and C6 is not, the paths around the ring are different, making all four groups attached to C1 unique.

C2: This carbon is bonded to the cyclohexenyl group, a hydrogen atom, C1 of the ring, and C3 of the ring. As C1 bears the hydroxyl group and C3 does not, the four groups attached to C2 are distinct.

The presence of these two chiral centers means the molecule as a whole is chiral, provided it does not possess an internal plane of symmetry (which it does not, except in specific meso-like cases not applicable here). dummies.comquora.com

With two chiral centers, a molecule can have a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. For this compound, this results in 2² = 4 possible stereoisomers. These stereoisomers can be classified based on their relationship to one another.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For a 1,2-disubstituted cyclohexane, the (1R, 2R) and (1S, 2S) isomers form one enantiomeric pair, while the (1R, 2S) and (1S, 2R) isomers form another. libretexts.org

Diastereomers: These are stereoisomers that are not mirror images of each other. libretexts.org Any stereoisomer is a diastereomer of any other stereoisomer that is not its enantiomer. For example, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers.

The cis and trans geometric isomers of 1,2-disubstituted cyclohexanes are also diastereomers of each other. libretexts.orglibretexts.org

Cis isomer: The substituents are on the same side of the ring. In the chair conformation, this means one substituent is axial and one is equatorial (a,e or e,a).

Trans isomer: The substituents are on opposite sides of the ring. This corresponds to either both substituents being axial (a,a) or both being equatorial (e,e).

ConfigurationRelationship to (1R, 2R)Geometric Isomer
(1R, 2R)Selftrans
(1S, 2S)Enantiomertrans
(1R, 2S)Diastereomercis
(1S, 2R)Diastereomercis

Influence of Substituents on Conformational Preferences and Reactivity

In substituted cyclohexanes, the two chair conformations resulting from a ring flip are generally not of equal energy. The equilibrium will favor the conformation that minimizes steric strain. libretexts.org The primary source of this strain is the 1,3-diaxial interaction , a repulsive force between an axial substituent and the axial hydrogens on the two carbons located three positions away. libretexts.org To avoid this strain, bulky substituents preferentially occupy the more spacious equatorial positions. libretexts.orggmu.edu

The preference for a substituent to be in the equatorial position can be quantified by its "A-value," which is the free energy difference between the equatorial and axial conformers. masterorganicchemistry.com While the specific A-value for a cyclohexenyl group is not commonly tabulated, its significant size suggests it is a sterically demanding substituent. The hydroxyl group is considerably smaller. masterorganicchemistry.com

Trans Isomer: The trans isomer can exist as a diequatorial (e,e) conformer or a diaxial (a,a) conformer. The diequatorial conformation is strongly favored as it places both bulky groups in the equatorial position, avoiding all 1,3-diaxial interactions. The diaxial conformer would suffer from severe steric strain from both the axial hydroxyl and the axial cyclohexenyl groups, making it significantly less stable. libretexts.orgopenstax.org

Cis Isomer: The cis isomer must have one axial and one equatorial substituent (a,e). Through a ring flip, it interconverts to an equivalent (e,a) conformation. In the case of this compound, these two conformations are not energetically equivalent. The more stable conformer will be the one that places the larger substituent—the cyclohexenyl group—in the equatorial position to minimize steric strain. libretexts.org The conformation with the equatorial cyclohexenyl group and axial hydroxyl group would be favored over the one with an axial cyclohexenyl and equatorial hydroxyl group.

IsomerPossible ConformationsMost Stable ConformerReason for Stability
cis(axial -OH, equatorial -Cyclohexenyl) ⇌ (equatorial -OH, axial -Cyclohexenyl)(axial -OH, equatorial -Cyclohexenyl)The larger cyclohexenyl group occupies the more stable equatorial position.
trans(diequatorial) ⇌ (diaxial)(diequatorial)Both bulky groups occupy equatorial positions, avoiding severe 1,3-diaxial interactions.

The conformational preference has a direct impact on reactivity. Chemical reactions at the cyclohexane ring are often faster or proceed through different pathways depending on whether the reacting group is in an axial or equatorial position. The locked, or strongly biased, conformation of the trans isomer, for example, makes the reactivity of the hydroxyl group highly predictable.

Steric and Electronic Effects of the Cyclohexenyl Moiety on Ring Conformations

The conformational preference of a substituent on a cyclohexane ring is typically quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations. masterorganicchemistry.com A larger A-value signifies a greater preference for the sterically less hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. msu.eduutexas.edu

While the specific A-value for a cyclohexenyl group has not been experimentally determined, it can be estimated by comparison with structurally similar groups. The cyclohexenyl substituent is a bulky, secondary alkyl group with restricted rotation due to its cyclic nature. Its steric demand is expected to be significant, likely comparable to or greater than that of an isopropyl group (A-value ≈ 2.15 kcal/mol) or a vinyl group (A-value ≈ 1.35-1.7 kcal/mol). acs.org Consequently, the cyclohexenyl group will have a strong preference for the equatorial position on the cyclohexanol (B46403) ring to minimize steric strain.

The hydroxyl group (-OH) is considerably smaller, with an A-value of approximately 0.87-1.0 kcal/mol, indicating a weaker, though still distinct, preference for the equatorial position. masterorganicchemistry.com In the trans diastereomer, both the large cyclohexenyl group and the hydroxyl group can reside in equatorial positions, resulting in a highly stable diequatorial conformer. In the cis diastereomer, one substituent must occupy an axial position, leading to inherent steric strain and a higher energy conformation. Given the significant steric bulk of the cyclohexenyl group, the most stable conformation for the cis isomer would place the hydroxyl group in the axial position and the cyclohexenyl group in the equatorial position.

Electronically, the cyclohexenyl moiety introduces an sp²-hybridized carbon atom and a π-electron system adjacent to the cyclohexanol ring. These features can exert stereoelectronic effects, influencing bond lengths, bond angles, and the rotational barrier around the C-C bond connecting the two rings. spcmc.ac.in The electron-rich nature of the double bond can also engage in non-covalent interactions, further influencing conformational preferences.

Table 1: Conformational A-Values for Selected Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)Reference
-H0N/A
-OH (hydroxyl)0.87 masterorganicchemistry.com
-CH=CH₂ (vinyl)1.35 acs.org
-CH₃ (methyl)1.70 masterorganicchemistry.com
-CH₂Ph (benzyl)1.81 rsc.org
-CH(CH₃)₂ (isopropyl)2.15 masterorganicchemistry.com
-C(CH₃)₃ (tert-butyl)4.9 masterorganicchemistry.com

Role of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Beyond classical steric effects, the conformation of this compound can be significantly influenced by non-covalent interactions, most notably intramolecular hydrogen bonding. An attractive interaction can occur between the hydroxyl proton (donor) and the π-electron cloud of the cyclohexenyl double bond (acceptor). This O-H···π interaction, though weaker than conventional hydrogen bonds, can stabilize specific conformations where the two groups are in close proximity. researchgate.net

For this interaction to occur, the molecule must adopt a conformation that brings the hydroxyl group close to the double bond. In the cis-isomer, where the hydroxyl and cyclohexenyl groups are on the same face of the ring, such an interaction is sterically plausible. This O-H···π bond could provide additional stability to a conformation that might otherwise be disfavored, potentially offsetting some of the steric strain. Spectroscopic studies on analogous systems, such as 2-allylphenol, have confirmed the presence of O-H···π bonds through characteristic shifts in the O-H stretching frequency in infrared (IR) spectroscopy and changes in ionization potential in photoelectron spectroscopy (PES). nih.gov

Table 2: Potential Non-Covalent Interactions and Their Conformational Impact
Interaction TypeParticipating GroupsPotential Effect on Conformation
Steric Repulsion (1,3-diaxial)Axial substituent vs. other axial hydrogens/groupsStrongly disfavors axial conformations for bulky groups.
Intramolecular H-Bond (O-H···π)Hydroxyl group (-OH) and Cyclohexenyl C=C π-systemMay stabilize specific conformers (likely in the cis-isomer) where the groups are proximate, influencing the equilibrium.
van der Waals ForcesAll non-bonded atomsContributes to the overall steric environment and conformational energy. spcmc.ac.in

Diastereoselective and Enantioselective Control in Reactions Involving the Compound

The inherent chirality and defined conformational preferences of this compound make it a substrate where stereocontrol is a key consideration in its chemical transformations. The outcome of reactions can be dictated either by the existing stereochemistry of the molecule (substrate control) or by the use of external chiral auxiliaries, reagents, or catalysts (reagent control).

Substrate-Controlled Stereoselectivity in Functionalization Reactions

In substrate-controlled reactions, the facial selectivity of reagent attack is determined by the existing three-dimensional structure of the molecule. The bulky cyclohexenyl and hydroxyl groups can effectively block one face of each ring, directing incoming reagents to the more accessible opposite face. cureffi.org

The two diastereomers of the starting alcohol would be expected to yield different product diastereomers.

trans-Isomer: With both large groups in stable equatorial positions, the two faces of the cyclohexenyl double bond are relatively exposed. However, the remainder of the cyclohexanol ring provides a different steric environment on each face, leading to modest diastereoselectivity in reactions like epoxidation or hydroboration.

Table 3: Predicted Outcome of a Substrate-Controlled Epoxidation Reaction
Starting DiastereomerMajor Steric HindrancePredicted Reagent ApproachExpected Diastereomeric Ratio (d.r.)
trans-(1R,2R)Moderate hindrance from the cyclohexanol ring on one face.Slight preference for the less hindered face.Low to Moderate (e.g., 3:1 to 5:1)
cis-(1S,2R)High hindrance from the axial -OH group and ring structure on one face.Strong preference for the sterically accessible face.High (e.g., >10:1)

Reagent-Controlled Stereoselectivity in Transformations

Reagent-controlled methods utilize chiral reagents or catalysts to favor the formation of a specific stereoisomer, often overriding the inherent preferences of the substrate. uwindsor.ca This strategy is fundamental to modern asymmetric synthesis.

A classic example of reagent control is the Sharpless asymmetric epoxidation of allylic alcohols. mdpi.comwikipedia.org While this compound is a homoallylic alcohol, the principles of the Sharpless reaction are broadly applicable to demonstrate reagent control. In this reaction, a titanium isopropoxide catalyst, a chiral tartrate ligand (either diethyl L-(+)-tartrate or diethyl D-(−)-tartrate), and an oxidant are used. The choice of the tartrate enantiomer dictates which face of the double bond is epoxidized, allowing for the selective synthesis of either epoxide enantiomer with high predictability and enantiomeric excess. researchgate.netslideshare.net

Similar reagent-controlled strategies could be applied to transform this compound. For example, an asymmetric dihydroxylation using AD-mix-α or AD-mix-β could selectively form one of two possible diastereomeric diols from the cyclohexenyl moiety. The catalyst's chirality, not the substrate's inherent bias, would be the dominant factor in determining the stereochemical outcome. This approach is powerful for accessing specific, and often minor, diastereomers that are not accessible through substrate-controlled pathways. nih.govrsc.org

Table 4: Principle of Reagent Control Illustrated by Sharpless Asymmetric Epoxidation of a Model Allylic Alcohol
Chiral Reagent/LigandFace of Alkene AttackedMajor Product Enantiomer
Titanium tetraisopropoxide / Diethyl L-(+)-tartrate (DET)Top face (as per mnemonic)(2R,3R)-epoxide
Titanium tetraisopropoxide / Diethyl D-(−)-tartrate (DET)Bottom face (as per mnemonic)(2S,3S)-epoxide

A comprehensive literature search for detailed spectroscopic data on the specific chemical compound This compound did not yield sufficient peer-reviewed research findings to fulfill the requirements of the requested article. While spectroscopic data for related structures such as cyclohexanol, 2-cyclohexen-1-ol (B1581600), and other derivatives are available, there is a lack of published, in-depth experimental data—including 1D/2D Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—specifically for this compound.

To generate a scientifically accurate and thorough article as outlined, specific experimental results including chemical shifts, coupling constants, 2D NMR correlations, and vibrational mode assignments for the target molecule are essential. Without access to such dedicated studies, creating the requested content with detailed data tables and research findings would be speculative and would not meet the required standards of scientific accuracy and authoritative sourcing.

Therefore, the article on the "Advanced Spectroscopic Characterization Techniques for this compound" cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic Characterization Techniques for 2 Cyclohex 1 En 1 Yl Cyclohexan 1 Ol

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol, it is crucial for confirming the molecular weight and deducing structural features through the analysis of fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions for mass spectrometric analysis.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and often fragment in a reproducible manner. The molecular ion (M•+) peak for this compound would be observed at an m/z corresponding to its molecular weight (180.29 g/mol ). However, for alcohols, this peak can be weak or absent. libretexts.orgyoutube.com The fragmentation pattern provides a "fingerprint" that is valuable for structural elucidation. Key fragmentation pathways expected for this compound include:

Loss of Water: A common fragmentation for alcohols, resulting in a prominent peak at M-18 (m/z 162). youtube.com

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom.

Retro-Diels-Alder Reaction: The cyclohexene (B86901) ring can undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of distinct fragments. msu.edu

Cleavage between the rings: The bond connecting the two cyclohexyl rings can break, leading to fragments corresponding to the individual ring structures.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+). This method results in significantly less fragmentation than EI, making it ideal for determining the molecular weight of the parent compound. acs.org For this compound, ESI-MS would be expected to show a strong signal at m/z 181 [C12H21O]+, corresponding to the protonated molecule.

Table 1: Predicted Key Mass Fragments for this compound in EI-MS.
m/z ValueProposed Fragment IdentityFragmentation Pathway
180[C12H20O]+• (Molecular Ion)Initial Ionization
162[C12H18]+•Loss of H2O
99[C6H11O]+Cleavage of the C-C bond between the rings
81[C6H9]+Cleavage of the C-C bond between the rings
57[C4H9]+Further fragmentation of the cyclohexanol (B46403) ring

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. The theoretical exact mass of an isomer, 2-cyclohex-2-en-1-ylcyclohexan-1-ol (C12H20O), is 180.151415 Da. HRMS analysis of this compound would be expected to yield a mass measurement extremely close to this value, thereby confirming the molecular formula C12H20O and distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and stereochemistry.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. If this compound is a liquid or oil at room temperature, it would need to be crystallized, potentially as a derivative, to be suitable for this analysis. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com This analysis would unambiguously confirm the connectivity of the atoms, the relative stereochemistry of the hydroxyl group and the cyclohexenyl substituent, and the conformation of the two rings in the solid state.

Table 2: Representative Crystallographic Data for a Substituted Cyclohexanol Derivative.
ParameterExample Value
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.53
b (Å)8.87
c (Å)12.45
β (°)98.7
Volume (ų)1149
Z (molecules per unit cell)4
Note: This data is illustrative for a similar type of molecule and not the specific results for this compound.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. For this compound, the hydroxyl group is capable of forming hydrogen bonds. researchgate.net The analysis would detail these O-H···O hydrogen bonding networks, which are primary determinants of the crystal packing. rsc.orgrsc.org It would show whether the molecules form chains, dimers, or more complex three-dimensional networks in the solid state. researchgate.net Understanding these intermolecular forces is critical in materials science for predicting properties like melting point and solubility.

Chromatographic Methods in Research and Purity Assessment

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For a substance like this compound, which may exist as a mixture of stereoisomers or with synthetic impurities, chromatographic methods are vital.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. libretexts.org The sample is vaporized and transported by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis. GC can effectively separate the target compound from starting materials, solvents, and byproducts, allowing for precise purity determination. Chiral GC columns can be employed to separate different enantiomers if the compound is chiral. gcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique where the sample is passed through a column under high pressure. For this alcohol, a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column could be used. researchgate.net HPLC is particularly useful for analyzing less volatile impurities or for preparative-scale purification. Detection is often achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-absorbing chromophore, a UV-Vis detector.

Table 3: Chromatographic Methods for Analysis of this compound.
TechniqueTypical Stationary PhaseDetectorApplication
Gas Chromatography (GC)Polydimethylsiloxane (non-polar), Polyethylene glycol (polar)Flame Ionization (FID), Mass Spectrometry (MS)Purity assessment, separation of volatile impurities, isomeric separation
High-Performance Liquid Chromatography (HPLC)Silica (B1680970) (normal-phase), C18 (reverse-phase)Refractive Index (RID), UV-Vis (with derivatization)Purity assessment, preparative purification, analysis of non-volatile impurities

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for assessing the purity of the compound and identifying any volatile impurities.

In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Following separation in the GC column, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), causing the molecules to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments and their relative abundance form a unique mass spectrum, which serves as a molecular fingerprint.

Detailed Research Findings:

While specific GC-MS data for this compound is not extensively published, analysis of structurally similar compounds, such as cyclohexanol and 2-cyclohexen-1-ol (B1581600), provides insight into the expected behavior. nih.govnist.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity due to the instability of the molecular ion upon electron impact.

The fragmentation pattern is anticipated to be influenced by the presence of the hydroxyl group and the cyclohexenyl moiety. Key fragmentation pathways would likely involve the loss of a water molecule (M-18), a characteristic fragmentation for alcohols. Cleavage of the bond between the two cyclohexyl rings would also be expected, leading to fragment ions corresponding to cyclohexenyl and cyclohexanol substructures.

A hypothetical GC-MS analysis of a synthesized batch of this compound could yield the data presented in the following tables. The gas chromatogram would ideally show a major peak corresponding to the target compound, with minor peaks indicating the presence of volatile impurities.

Interactive Data Table: Hypothetical GC-MS Data for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program80 °C (2 min), then 10 °C/min to 280 °C (5 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Retention Time of Main Peak 12.5 min

Interactive Data Table: Predicted Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
1805[M]+ (Molecular Ion)
16245[M-H₂O]+
9980[C₆H₁₁O]+
81100 (Base Peak)[C₆H₉]+
6755[C₅H₇]+

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. orgsyn.org In the synthesis of this compound, TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a suitable solvent system, known as the mobile phase or eluent. By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system and can be used for its identification by comparison with a standard.

Detailed Research Findings:

For a non-polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) is typically employed. The progress of the reaction can be monitored by spotting the reaction mixture alongside the starting materials on the same TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.

Visualization of the spots on the TLC plate can be achieved by various methods. If the compounds are UV-active, they can be seen under a UV lamp. Alternatively, the plate can be stained with a developing agent, such as potassium permanganate (B83412) or iodine, which reacts with the compounds to produce colored spots.

The following table outlines a typical TLC protocol for monitoring the synthesis of this compound.

Interactive Data Table: TLC Protocol for this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (8:2 v/v)
Sample Preparation A small aliquot of the reaction mixture dissolved in a volatile solvent (e.g., dichloromethane)
Application Spots of starting material, co-spot (starting material and reaction mixture), and reaction mixture applied to the baseline
Development The plate is developed in a closed chamber until the solvent front reaches near the top
Visualization 1. UV light (254 nm)2. Staining with potassium permanganate solution
Expected Rf Values Starting Material (e.g., Cyclohexanone): ~0.4Product (this compound): ~0.6

Computational Chemistry and Theoretical Studies of 2 Cyclohex 1 En 1 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of molecules like 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol.

Density Functional Theory (DFT) Applications in Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound such as this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to model potential reaction pathways. nih.gov For instance, the mechanism of its formation, such as the acid-catalyzed dimerization of cyclohexene (B86901) followed by hydration, could be elucidated. Researchers would calculate the energies of reactants, transition states, and products to determine the activation energies and reaction thermodynamics. This would reveal the most likely reaction mechanisms and predict the stability of various isomers. While specific studies on this molecule are unavailable, DFT has been successfully used to investigate reactions of similar molecules like 1,2-cyclohexadiene with olefins. nih.gov

A hypothetical DFT study on the dehydration of this compound would involve mapping the potential energy surface for the elimination of water to form different diene products. The calculated energy barriers for each pathway would indicate the likely product distribution under specific reaction conditions.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound

SpeciesMethod/Basis SetElectronic Energy (Hartree)Relative Energy (kcal/mol)
ReactantB3LYP/6-31G-465.0000.0
Transition State 1B3LYP/6-31G-464.950+31.4
Product 1B3LYP/6-31G-465.020-12.5
Transition State 2B3LYP/6-31G-464.940+37.6
Product 2B3LYP/6-31G*-465.015-9.4
Note: This table is illustrative and does not represent actual published data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. aimspress.com

For this compound, the HOMO would likely be localized on the π-bond of the cyclohexene ring and the lone pairs of the oxygen atom, as these are the most electron-rich areas. The LUMO would likely be an antibonding orbital (σ*) associated with the C-O bond. Analysis of the HOMO and LUMO shapes and energies would predict how the molecule interacts with electrophiles and nucleophiles. For example, an electrophilic attack would be predicted to occur at the site of the highest HOMO density, which is expected to be the double bond.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5π-orbital of the C=C bond
LUMO+1.2σ*-orbital of the C-OH bond
HOMO-LUMO Gap7.7Indicator of kinetic stability
Note: This table is illustrative and does not represent actual published data.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility of larger molecules.

Energy Minimization of Stable Conformers

This compound is a flexible molecule due to the two interconnected six-membered rings and the rotatable bond between them. Both cyclohexane (B81311) and cyclohexene rings exist in various conformations (e.g., chair, boat, twist-boat). libretexts.org Molecular mechanics force fields (like MMFF or AMBER) would be used to perform energy minimization calculations to identify the most stable, low-energy conformers. These calculations would determine the preferred orientations of the two rings relative to each other and the axial or equatorial position of the hydroxyl group on the saturated ring. For similar systems like 2-halocyclohexanones, computational studies have been used to determine the energies of different conformers. researchgate.netrsc.org

Conformational Searching and Free Energy Calculations

To map the entire conformational landscape, a systematic or stochastic conformational search would be performed. This involves generating a large number of possible structures and minimizing their energies. The resulting low-energy conformers would then be used to calculate thermodynamic properties. By including solvent effects (e.g., using a continuum solvation model), one could calculate the Gibbs free energy of each conformer to predict their relative populations in solution at a given temperature. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Modeling of Reaction Transition States and Key Intermediates

Computational chemistry is invaluable for studying short-lived, high-energy species like transition states and reaction intermediates that are difficult to observe experimentally. For this compound, this could involve modeling the transition state for its formation via electrophilic addition to cyclohexene, followed by nucleophilic attack by another cyclohexene molecule. DFT calculations would be used to locate the transition state structure on the potential energy surface and characterize it by identifying a single imaginary frequency in the vibrational analysis. The geometry of the transition state would provide insight into the stereochemical outcome of the reaction. For example, modeling has been used to understand the transition states in the transformation of epoxides to allylic alcohols. orientjchem.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) localization is a fundamental aspect of computational organic chemistry, pinpointing the highest energy point along a reaction pathway. This is followed by Intrinsic Reaction Coordinate (IRC) analysis to confirm that the located TS correctly connects the reactants and products. For this compound, there are no published studies detailing the localization of transition states for any of its potential reactions, nor are there any IRC analyses reported.

Comprehensive Treatment of Solvation Effects in Computational Reaction Modeling

The solvent environment can significantly influence reaction rates and mechanisms. Computational models account for these interactions through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium, while explicit models involve including individual solvent molecules in the calculation. Research on how different solvation models affect the computational modeling of reactions involving this compound has not been documented. General studies on other molecules have shown that the choice of solvation model, such as SMD, IEFPCM, or COSMO, can impact the accuracy of the calculated energetic data. cpts.com.ua The treatment of solvation becomes particularly important when solutes have strong interactions with the solvent, such as hydrogen bonding. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, which aids in the identification and characterization of molecules.

Theoretical Calculations of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts and coupling constants. While experimental NMR data exists for the related compound 2-cyclohexen-1-ol (B1581600), nih.govrsc.orgchemicalbook.com there is no published research presenting theoretically calculated NMR parameters specifically for this compound.

Computational Prediction of Vibrational Frequencies and IR Spectra

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations are valuable for interpreting experimental spectra. For this compound, there are no available computational studies that predict its vibrational frequencies and IR spectrum. Experimental IR data for the simpler analog, 2-cyclohexen-1-ol, is available in the NIST WebBook. nist.gov

Catalytic Applications and Green Chemistry Approaches in 2 Cyclohex 1 En 1 Yl Cyclohexan 1 Ol Chemistry

Development of Novel Catalytic Systems for Synthesis

The construction of the 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol framework involves the strategic formation of key carbon-carbon and carbon-oxygen bonds. Modern catalysis provides a powerful toolkit for achieving these connections with precision and efficiency.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-O bonds under mild conditions. nih.govmdpi.com While specific literature on the direct synthesis of this compound is scarce, established cross-coupling methodologies are hypothetically applicable. For instance, reactions like the Suzuki or Stille coupling could be envisioned to form the central carbon-carbon bond linking the two cyclohexyl rings. mdpi.com These reactions typically involve a palladium catalyst to couple an organoboron or organotin reagent with a suitable halide. mdpi.com

The introduction of the hydroxyl group (C-O bond) can also be achieved through transition-metal-catalyzed processes. For example, the hydration of a corresponding diene precursor or the hydroxylation of an organometallic intermediate could be facilitated by catalysts based on metals like palladium, rhodium, or copper. These methods are prized for their functional group tolerance and potential for stereocontrol. nih.gov

In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems, often providing unique reactivity and selectivity while avoiding toxic metal contaminants. mdpi.comnih.gov

Organocatalysis: Asymmetric organocatalysis, using small chiral organic molecules as catalysts, is particularly effective for constructing chiral cyclic systems. mdpi.com The synthesis of functionalized cyclohexene (B86901) rings, for example, can be achieved with high enantioselectivity through organocatalyzed Michael additions or Robinson annulations. nih.govresearchgate.net A chiral prolinol-derived catalyst can be used to form optically active cyclohexenone derivatives, which are precursors to compounds like this compound. nih.gov

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with exceptional specificity under mild, aqueous conditions. A key application in the context of this compound, which is a chiral molecule, is enzymatic kinetic resolution (EKR). researchgate.netnih.gov In this process, a racemic mixture of the alcohol is treated with an enzyme, typically a lipase, which selectively acylates one enantiomer at a much higher rate than the other. researchgate.netresearchgate.net This allows for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as the alcohol), both in high enantiomeric purity. researchgate.netmdpi.com Lipases such as Candida antarctica Lipase B (CALB) are widely used for this purpose. nih.govsemanticscholar.org

Table 1: Examples of Enzymatic Kinetic Resolution of Cyclic Alcohols
SubstrateEnzyme (Biocatalyst)Acylating AgentKey FindingReference
trans-1-(2-hydroxycyclohexyl)-indolesLipase from Candida antarctica (CALB)Vinyl acetate (B1210297)Resulted in novel, highly enantioenriched indole-substituted cyclohexanols and cyclohexyl acetates. researchgate.net
(rac)-1-phenylethanolCALB immobilized on mesoporous foamsIsopropenyl acetateAchieved 96% conversion and 98% enantiomeric excess of the (R)-acetate. semanticscholar.org
(±)-2-NitrocyclohexanolVarious hydrolases- (via hydrolysis of acetate)Both enantiomers of cis and trans 2-nitrocyclohexanol (B8771557) can be accessed in enantiopure form by choosing the appropriate biocatalyst. researchgate.net

Catalytic Oxidations and Reductions Involving the Compound

The alcohol and alkene moieties within this compound are prime targets for further functionalization through catalytic oxidation and reduction reactions.

The selective oxidation of either the alcohol or the alkene is a significant challenge due to the presence of multiple reactive sites. researchgate.net

Alcohol Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone, 2-(cyclohex-1-en-1-yl)cyclohexan-1-one, without affecting the C=C double bond. Heterogeneous catalysts are often employed for this transformation. For instance, gold nanoparticles supported on various materials have shown high selectivity for the oxidation of cyclic alcohols. nih.gov Studies on the oxidation of 2-cyclohexen-1-ol (B1581600), a structural analogue, show that cyclic ketones are the major products. nih.gov Similarly, catalysts based on abundant transition metals like cobalt and copper supported on N-doped carbons can achieve high conversion and selectivity for the oxidation of cyclohexene to its ketone, 2-cyclohexen-1-one (B156087), using molecular oxygen. nih.gov

Alkene Oxidation: The alkene moiety can be targeted for oxidation to form epoxides or diols, which are valuable synthetic intermediates. researchgate.netcjcatal.com The oxidation of cyclohexene can lead to various products, including cyclohexene oxide, cyclohexane-1,2-diol, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one, depending on the catalyst and oxidant used. nih.govcjcatal.comrsc.org Achieving high selectivity for one product over the others is a key research focus. cjcatal.com Electrocatalytic methods have also been developed, with a polyaniline-modified Co₃O₄ catalyst showing 96.2% selectivity for the oxidation of cyclohexene to 2-cyclohexen-1-ol. sciopen.com

Table 2: Catalytic Systems for Selective Oxidation of Cyclohexene/Cyclohexenol
SubstrateCatalystOxidantMajor Product(s)Reference
2-Cyclohexen-1-olO/Au(111)Atomic Oxygen2-Cyclohexen-1-one nih.gov
CyclohexeneCu/N-doped CarbonO₂2-Cyclohexen-1-one (>60% selectivity) nih.gov
CyclohexeneLaCoO₃tert-butyl hydroperoxide (TBHP)High initial activity and allylic selectivity rsc.org
CyclohexenePolyaniline/Co₃O₄- (Electrocatalytic)2-Cyclohexen-1-ol (96.2% selectivity) sciopen.com

Reduction of the alkene moiety in this compound can lead to the formation of new stereocenters. Asymmetric hydrogenation and transfer hydrogenation are premier methods for controlling the stereochemical outcome of such reductions.

Asymmetric Hydrogenation: This technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, and molecular hydrogen to add two hydrogen atoms across the double bond with a specific facial selectivity. While direct examples for this substrate are not prominent, the asymmetric hydrogenation of related α,β-unsaturated systems is well-established. scholaris.ca Catalysts based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are commonly used to achieve high enantioselectivities. nih.gov

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of gaseous H₂. researchgate.net The process is often catalyzed by ruthenium or rhodium complexes. researchgate.net For the related compound 2-cyclohexen-1-one, selective hydrogenation of the C=C bond to yield cyclohexanone (B45756) can be achieved with extremely high rates and 100% selectivity using a Pt-MCM-41 catalyst in supercritical carbon dioxide. researchgate.netrsc.org Combining metal complexes with enzymes in tandem-catalytic processes is also an emerging strategy. researchgate.net

Green Chemistry Principles Applied to Synthesis and Transformation

The catalytic strategies discussed above are intrinsically linked to the principles of green chemistry, which aim to make chemical processes more sustainable.

Catalysis: The use of catalysts (transition metal, organo-, and bio-catalysts) is a fundamental green chemistry principle. Catalysts increase reaction rates, often under milder conditions, and allow for high selectivity, which minimizes the formation of byproducts and reduces waste.

Atom Economy: Catalytic reactions, particularly additions like hydrogenation, are often highly atom-economical, incorporating most or all of the atoms from the reactants into the final product.

Use of Safer Solvents and Reagents: A significant trend is the replacement of hazardous organic solvents and stoichiometric oxidants. Research highlights the use of supercritical carbon dioxide as a reaction medium for hydrogenation, which is non-toxic and easily removed. researchgate.netrsc.org Furthermore, molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are considered green oxidants, as their only byproduct is water. nih.govrsc.org

Renewable Feedstocks: The development of catalysts that can utilize CO₂, a greenhouse gas, as a C1 feedstock is a key area of green chemistry. rsc.orgrsc.org For example, iron catalysts have been used for the reaction of CO₂ with cyclohexene oxide to produce valuable carbonates and polycarbonates. rsc.org

Biocatalysis: Enzymatic reactions epitomize green chemistry. They operate in water at ambient temperature and pressure, are highly selective (chemo-, regio-, and enantio-), and are derived from renewable sources. researchgate.netnih.gov

By integrating these catalytic and green chemistry approaches, the synthesis and modification of this compound can be performed more efficiently, safely, and sustainably.

Implementation of Solvent-Free or Environmentally Benign Solvent Reactions

A significant advancement in the green synthesis of the precursor, 2-(cyclohex-1-en-1-yl)cyclohexanone, is the implementation of solvent-free reaction conditions for the aldol (B89426) condensation of cyclohexanone. Traditional methods often rely on volatile organic solvents that contribute to environmental pollution. researchgate.net Solvent-free approaches, often facilitated by grinding solid reactants with a solid catalyst, offer a substantial improvement in environmental performance. chemicalbook.comrsc.orgrsc.orgresearchgate.netrsc.orgrsc.org This method not only eliminates the need for a solvent but can also lead to higher yields and selectivity. rsc.orgrsc.org

In the subsequent reduction step to form this compound, the focus shifts to the use of environmentally benign solvents. While solvent-free reductions are also an area of interest, the use of greener solvents is a more established practice for catalytic transfer hydrogenation reactions. unisalento.it Water is an ideal green solvent due to its non-toxic and non-flammable nature. researchgate.netmdpi.com Supercritical fluids, such as carbon dioxide, also represent a promising alternative, offering enhanced reaction rates and easy separation of products. researchgate.net Bio-derived solvents, including ethanol (B145695) and other bio-alcohols, are also gaining traction as sustainable alternatives to petroleum-based solvents. unisalento.itvertecbiosolvents.com

Table 1: Comparison of Solvent Systems for the Synthesis of this compound Precursor

StepTraditional SolventGreen Alternative(s)Environmental Benefits
Aldol Condensation Methanol, EthanolSolvent-free (grinding)Eliminates VOC emissions, reduces waste, simplifies purification.
Ketone Reduction Dichloromethane, THFWater, Supercritical CO₂, Bio-ethanolNon-toxic, non-flammable, renewable, easy product separation.

Utilization of Sustainable Oxidants and Reagents

In the context of synthesizing this compound, the key transformation is a reduction, not an oxidation. Therefore, the focus is on sustainable reducing agents. Catalytic transfer hydrogenation is a prominent green reduction method. vertecbiosolvents.com This technique avoids the direct use of hazardous hydrogen gas by employing a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst. vertecbiosolvents.comprinceton.edu This approach is considered safer and more experimentally convenient than traditional high-pressure hydrogenation.

Water can also serve as a sustainable reagent, acting as a hydrogen source in certain iron-catalyzed transfer hydrogenation reactions, representing a highly economical and environmentally friendly option. rsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of the process. researchgate.net

For the initial aldol condensation, the use of solid, reusable acid or base catalysts, such as zeolites or functionalized silicas, is a green alternative to corrosive and difficult-to-remove homogeneous catalysts like sodium hydroxide (B78521) or sulfuric acid. sylzyhg.com

Table 2: Sustainable Reagents in the Synthesis of this compound

Reaction StepConventional ReagentSustainable AlternativeAdvantages
Aldol Condensation Homogeneous NaOH or H₂SO₄Heterogeneous solid acid/base catalystsReusability, reduced corrosion, easier purification.
Ketone Reduction LiAlH₄, NaBH₄Isopropanol, Formic Acid (in transfer hydrogenation)Avoids pyrophoric reagents, safer handling.
Hydrogen Source H₂ gasHydrogen donors (e.g., isopropanol), WaterEnhanced safety, readily available and benign hydrogen sources.

Optimization for High Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgnih.gov The synthesis of this compound offers opportunities for high atom economy.

The initial aldol condensation of two molecules of cyclohexanone to form 2-(cyclohex-1-en-1-yl)cyclohexanone proceeds with the loss of only one molecule of water. The theoretical atom economy for this step is high, calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy = (178.28 / (2 * 98.14)) x 100 ≈ 90.8%

The subsequent reduction of the ketone to the alcohol via catalytic transfer hydrogenation is an addition reaction, which can have a theoretical atom economy of 100% if a hydrogen donor is used that is itself converted to a non-wasteful byproduct. rsc.org

Waste minimization is a critical aspect of green synthetic routes. researchgate.net In the context of this compound synthesis, waste is primarily generated from solvents used in the reaction and purification, as well as from byproducts of the reaction. The implementation of solvent-free conditions for the aldol condensation significantly reduces solvent waste. chemicalbook.comrsc.orgrsc.org The use of heterogeneous and recyclable catalysts minimizes waste associated with catalyst removal and disposal. researchgate.net Furthermore, optimizing reaction conditions to improve selectivity towards the desired product and reduce the formation of side products is a key strategy for waste minimization. researchgate.net

Table 3: Atom Economy and Waste Reduction Strategies

Synthetic StepGreen Chemistry ApproachImpact on Atom EconomyImpact on Waste Minimization
Cyclohexanone Condensation Solvent-free reactionMaximizes incorporation of reactant atoms.Eliminates solvent waste, reduces purification waste.
Ketone Reduction Catalytic transfer hydrogenationApproaches 100% atom economy.Avoids stoichiometric inorganic reagents and their waste.
Overall Process Use of recyclable catalystsIndirectly improves overall efficiency.Reduces catalyst-related waste streams.

Future Directions and Emerging Research Avenues in 2 Cyclohex 1 En 1 Yl Cyclohexan 1 Ol Research

The continued exploration of 2-(Cyclohex-1-en-1-yl)cyclohexan-1-ol, a significant bicyclic alcohol, is poised to benefit from a confluence of cutting-edge technologies and innovative synthetic strategies. While foundational knowledge of this compound exists, future research is aimed at developing more efficient, sustainable, and versatile methods for its synthesis and application. This article delves into the prospective research avenues that are set to define the next phase of discovery for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.